

Introduction: The Pyrazol-5-amine Core as a Privileged Scaffold

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Compound of Interest

Compound Name: *3-bromo-1-methyl-1H-pyrazol-5-amine*

CAS No.: *1357471-14-7*

Cat. No.: *B572777*

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The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Among its many derivatives, substituted pyrazol-5-amines have emerged as particularly significant. This class of compounds, characterized by an amino group at the C5 position, serves as a versatile building block for a vast array of biologically active molecules.[3][4][5] The unique electronic properties and conformational flexibility of the pyrazol-5-amine scaffold allow it to engage with a wide range of biological targets, leading to its incorporation into numerous clinically successful drugs.

Prominent examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, both of which feature a core pyrazole structure derived from foundational synthetic principles.[3][4] The journey of pyrazol-5-amines from their initial discovery to their current status as a "privileged scaffold" in drug development is a story of evolving synthetic strategies, from classical condensation reactions to modern, highly efficient methodologies. This guide provides a comprehensive exploration of this history, detailing the key synthetic discoveries and their application in creating vital therapeutics.

Part 1: Foundational Syntheses - The Dawn of Pyrazole Chemistry

The story of pyrazoles begins in the late 19th century. While Buchner accomplished the first synthesis of the parent pyrazole ring in 1889, it was Ludwig Knorr's work in 1883 on the condensation of ethyl acetoacetate with phenylhydrazine to produce a "pyrazolone" that laid the groundwork for the field.^{[1][6][7][8]} This reaction, now known as the Knorr Pyrazole Synthesis, became the first widely applicable method for constructing the pyrazole core and remains a fundamental transformation in heterocyclic chemistry.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and straightforward method for preparing pyrazoles through the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.^{[7][8][9][10]} The reaction proceeds through the formation of an imine or hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.^{[9][10][11]}

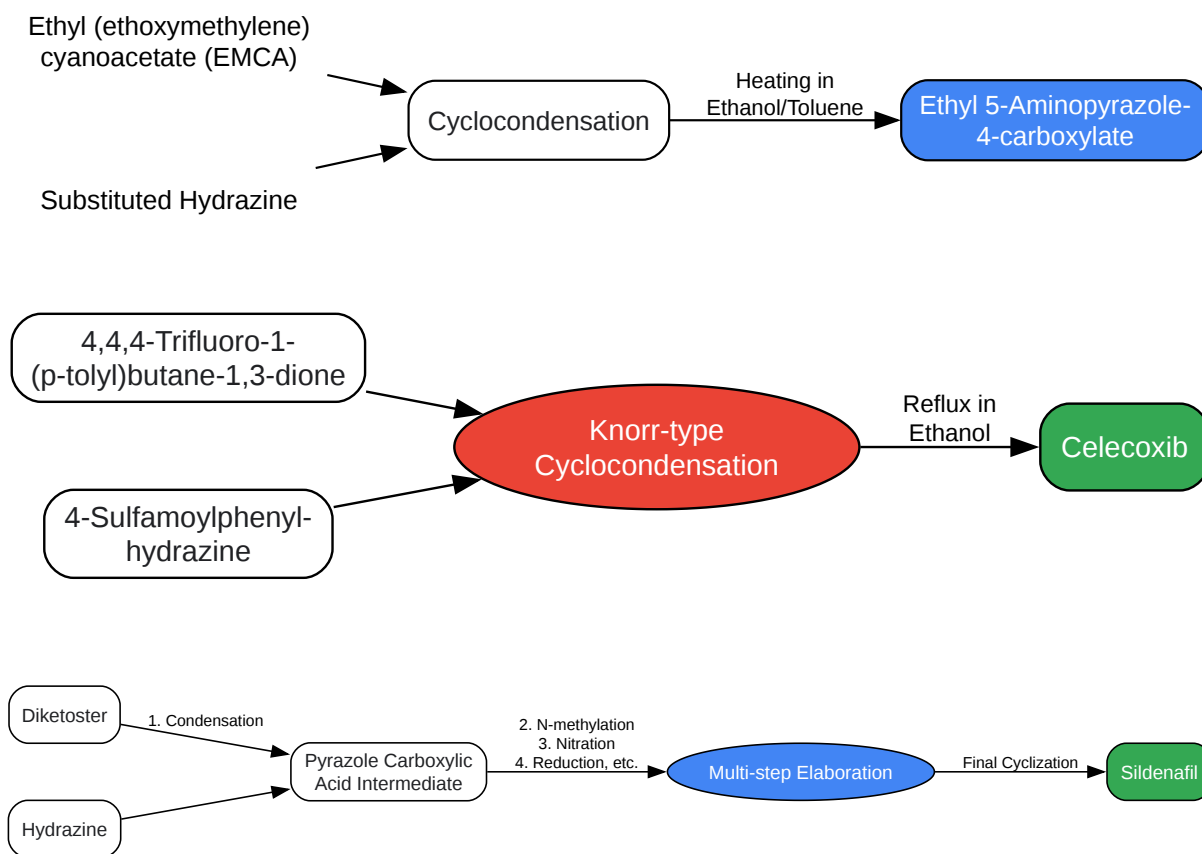
The causality behind this experimental choice is elegant in its simplicity: the two electrophilic carbonyl carbons of the 1,3-dicarbonyl are perfectly spaced to react with the two nucleophilic nitrogens of the hydrazine, leading to a thermodynamically stable five-membered aromatic ring.^[6] A key challenge, however, arises with unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two different regioisomers, complicating purification and reducing the yield of the desired product.^[12]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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